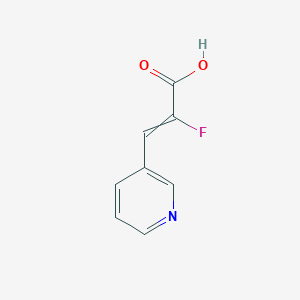

2-Fluoro-3-(3-pyridyl)prop-2-enoic acid

説明

2-Fluoro-3-(3-pyridyl)prop-2-enoic acid is a fluorinated cinnamic acid derivative characterized by a propenoic acid backbone substituted with a fluorine atom at position 2 and a 3-pyridyl group at position 3.

特性

IUPAC Name |

2-fluoro-3-pyridin-3-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFUUOVZEHIBNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

One common synthetic route involves the reaction of 3-pyridylacetic acid with a fluorinating agent under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures to ensure consistency and safety .

化学反応の分析

Z-2-Fluoro-3-(3-pyridyl)acrylic acid undergoes various chemical reactions, including:

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

科学的研究の応用

Z-2-Fluoro-3-(3-pyridyl)acrylic acid has a wide range of scientific research applications, including:

作用機序

The mechanism of action of Z-2-Fluoro-3-(3-pyridyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The fluorine atom and pyridyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the context of the research .

類似化合物との比較

Substituent Effects on Acidity and Reactivity

Fluorinated vs. Non-Fluorinated Analogues:

- 3-(3-Pyridyl)prop-2-enoic acid (CAS 1126-74-5, MW 149.15) lacks the fluorine atom at position 2. The absence of fluorine reduces electron-withdrawing effects, leading to a higher pKa compared to its fluorinated counterpart. This difference impacts solubility and interaction with biological targets .

- 2-Fluoro-3-(3-pyridyl)prop-2-enoic acid: The fluorine atom lowers the pKa of the carboxylic acid group, enhancing acidity. This property is critical for applications requiring strong hydrogen-bonding interactions, such as enzyme inhibition or crystal engineering .

Pyridyl vs. Phenyl Substituents :

- (2Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acid (CAS 110915-39-4, MW 184.14) replaces the pyridyl group with a 3-fluorophenyl ring. The phenyl derivative exhibits increased lipophilicity, while the pyridyl group provides a hydrogen-bond acceptor site (via the nitrogen atom), enhancing solubility in polar solvents .

- 2-Fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid (CID 81827960, MW 268.1): The trifluoromethyl group amplifies electron-withdrawing effects, further lowering pKa compared to the pyridyl-substituted compound.

Hydrogen Bonding and Crystal Packing

- The pyridyl nitrogen in 2-fluoro-3-(3-pyridyl)prop-2-enoic acid enables hydrogen-bonding interactions absent in phenyl analogues. For example, 3-(3-pyridyl)prop-2-enoic acid forms robust hydrogen-bonded networks in crystals, as predicted by graph set analysis (). Fluorine’s electronegativity further stabilizes these interactions, influencing supramolecular assembly .

- In contrast, (2Z)-2-fluoro-3-(3-fluorophenyl)prop-2-enoic acid relies on weaker C–F···H interactions, resulting in less predictable packing patterns .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | pKa (Predicted) | Solubility Trends |

|---|---|---|---|---|---|

| 2-Fluoro-3-(3-pyridyl)prop-2-enoic acid | C8H6FNO2 | 167.14 | 2-F, 3-pyridyl | ~2.5–3.0 | Moderate (polar solvents) |

| 3-(3-Pyridyl)prop-2-enoic acid | C8H7NO2 | 149.15 | 3-pyridyl | ~3.5–4.0 | High (polar solvents) |

| (2Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acid | C9H6F2O2 | 184.14 | 2-F, 3-F-phenyl | ~2.8–3.3 | Low (non-polar solvents) |

| 2-Fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid | C10H5F5O2 | 268.1 | 2-F, 4-F-3-CF3-phenyl | ~1.8–2.3 | Very low |

生物活性

2-Fluoro-3-(3-pyridyl)prop-2-enoic acid, also known as 2-fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₆FNO₂

- Molecular Weight : 167.14 g/mol

- SMILES Notation : C1=CC(=CN=C1)/C=C(/C(=O)O)\F

- InChI Key : JCFUUOVZEHIBNV-DAXSKMNVSA-N

The biological activity of 2-Fluoro-3-(3-pyridyl)prop-2-enoic acid is primarily attributed to its interaction with specific molecular targets, particularly in the context of enzyme inhibition and receptor modulation. The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects. Additionally, it has been investigated for its potential as a ligand in biochemical assays, indicating a role in modulating various biochemical processes .

Biological Activities

- Anti-inflammatory Properties : Research indicates that the compound exhibits significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses. This makes it a candidate for therapeutic applications in diseases characterized by inflammation.

- Antimicrobial Activity : Preliminary studies suggest that 2-Fluoro-3-(3-pyridyl)prop-2-enoic acid may possess antimicrobial properties against various bacterial strains, although detailed studies are still needed to establish its efficacy and mechanism.

- Antitumor Potential : Some studies have indicated that derivatives of this compound may show antiproliferative effects against cancer cell lines, suggesting potential applications in oncology .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antimicrobial | Active against select bacterial strains | |

| Antitumor potential | Exhibits antiproliferative effects |

Case Study: Anti-inflammatory Mechanism

A study explored the anti-inflammatory effects of 2-Fluoro-3-(3-pyridyl)prop-2-enoic acid on macrophages stimulated with lipopolysaccharides (LPS). The results demonstrated a significant reduction in the secretion of TNF-alpha and IL-6, indicating its potential as a therapeutic agent for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。